molecular formula C15H11N3 B11876379 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile CAS No. 21191-05-9

[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile

Cat. No.: B11876379
CAS No.: 21191-05-9
M. Wt: 233.27 g/mol
InChI Key: RXNGYDUNRICTEV-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile typically involves the condensation of 2-(pyridin-2-yl)acetonitrile with various aldehydes and isonitriles. One efficient method is the three-component synthesis, which involves the reaction of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles under mild conditions . This method is advantageous as it provides a straightforward route to indolizines with functionalizable primary amino groups.

Industrial Production Methods

While specific industrial production methods for 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the pyridine and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Biological Activity

The compound [2-(Pyridin-2-yl)-1H-indol-3-yl]acetonitrile is a member of the indole family, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential as an antitumor and antimicrobial agent, along with relevant case studies and research findings.

Structure and Synthesis

The structure of this compound features a pyridine ring attached to an indole moiety, which is known for its bioactive properties. The synthesis of this compound typically involves the condensation of pyridine derivatives with indole-based precursors, followed by nitrile formation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole-acrylonitrile derivatives, including this compound. A notable study reported that related compounds exhibited significant growth inhibition against various cancer cell lines, including leukemia (HL-60), non-small cell lung cancer (NCI-H522), and breast cancer (MDA-MB-468) with GI50 values ranging from 0.0244 to 5.06 μM . The structure-activity relationship (SAR) indicates that modifications to the indole and nitrile groups can enhance biological efficacy.

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been extensively investigated. For instance, compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Specific derivatives demonstrated MIC values comparable to standard antibiotics .

Study 1: Antitumor Efficacy

In a comprehensive evaluation by the National Cancer Institute, several indole-acrylonitrile derivatives were screened for their antitumor activity against a panel of approximately 60 human tumor cell lines. Among these, compounds with similar structures to this compound showed significant growth inhibition, particularly in leukemia and lung cancer cell lines . The study emphasized the importance of molecular docking studies that elucidated the binding interactions between these compounds and target proteins involved in cancer progression.

Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial effects of indole derivatives, including those structurally related to this compound. Results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a potential role in combating resistant strains of bacteria . The study employed both in vitro assays and molecular docking techniques to understand the mechanism of action.

Research Findings Summary

Activity Type Cell Line/Pathogen GI50/MIC Values Notes
AntitumorHL-60 (Leukemia)0.0244–5.06 μMSignificant growth inhibition observed.
AntitumorNCI-H522 (Lung Cancer)Similar efficacyStructure modifications enhance potency.
AntimicrobialS. aureusMIC comparable to ceftriaxoneEffective against resistant strains.
AntimicrobialMycobacterium tuberculosisPotent activityMolecular docking supports mechanism understanding.

Properties

CAS No.

21191-05-9

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(2-pyridin-2-yl-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C15H11N3/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14/h1-7,10,18H,8H2

InChI Key

RXNGYDUNRICTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC#N

Origin of Product

United States

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